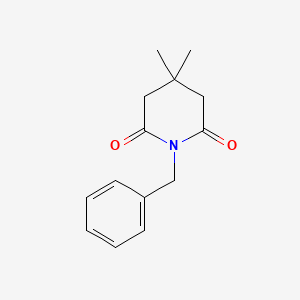
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one typically involves the reaction of thioamides with aldehydes or ketones under acidic or basic conditions. One common method is the condensation of thiosemicarbazide with aromatic aldehydes in the presence of glacial acetic acid as a catalyst . The reaction is usually carried out at ambient temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiazolidinones.
Applications De Recherche Scientifique
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the synthesis of dyes, pigments, and rubber vulcanization agents.
Mécanisme D'action
The mechanism of action of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidinone but with different biological activities.
Thiazolidine: A saturated analog of thiazolidinone, lacking the double bond in the ring.
Thiazolidinedione: Contains a dione group, known for its antidiabetic properties.
Uniqueness
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H7NOS2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
Clé InChI |
OONWCXLYKDWKOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)

![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)







![Ethyl 5-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8781870.png)


